1-(1-Methyl-2-oxoindolin-5-yl)-3-(naphthalen-1-ylmethyl)urea
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Description
1-(1-Methyl-2-oxoindolin-5-yl)-3-(naphthalen-1-ylmethyl)urea, also known as MI-773, is a small molecule inhibitor that targets the p53-MDM2 interaction. The p53 protein is a tumor suppressor that plays a crucial role in preventing the formation and progression of cancer. However, in many types of cancer, the function of p53 is compromised due to mutations or overexpression of its negative regulator, MDM2. MI-773 has shown promising results in preclinical studies as a potential therapeutic agent for cancer treatment.
Scientific Research Applications
Conformational Adjustments in Urea and Thiourea Based Assemblies
Research by Phukan and Baruah (2016) explored the conformational adjustments over synthons of urea and thiourea-based assemblies, including derivatives similar to the compound . These studies focused on the molecular self-assembly and polymorphism driven by intramolecular and intermolecular hydrogen bonding, highlighting the compound's potential in designing novel crystalline materials with specific structural features (Phukan & Baruah, 2016).
Fluoride Selective Fluorescent Chemosensors
Cho et al. (2003) synthesized a naphthalene derivative containing a urea group that demonstrated unique absorption and fluorescence with fluoride ions. This highlights the compound's utility in developing sensitive and selective chemosensors for detecting fluoride ions in various environments (Cho et al., 2003).
Fluorescent Sensor for Hg(II) in Live Cell Imaging
Tayade et al. (2014) developed a novel urea-linked dipodal naphthalene-based fluorescent sensor for Hg(II), showcasing its application in live cell imaging and environmental monitoring. This research underscores the compound's relevance in creating sophisticated molecular tools for bioimaging and heavy metal detection (Tayade et al., 2014).
Studies in the Chemistry of Urea
Butler and Hussain (1981) provided insights into the chemistry of urea, including reactions with various acyloins and ketones, shedding light on the compound's reactivity and potential applications in synthetic organic chemistry (Butler & Hussain, 1981).
properties
IUPAC Name |
1-(1-methyl-2-oxo-3H-indol-5-yl)-3-(naphthalen-1-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c1-24-19-10-9-17(11-16(19)12-20(24)25)23-21(26)22-13-15-7-4-6-14-5-2-3-8-18(14)15/h2-11H,12-13H2,1H3,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQJRBFGAKFRMMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NC(=O)NCC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Methyl-2-oxoindolin-5-yl)-3-(naphthalen-1-ylmethyl)urea |
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